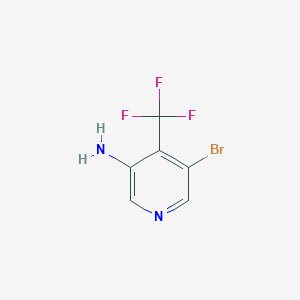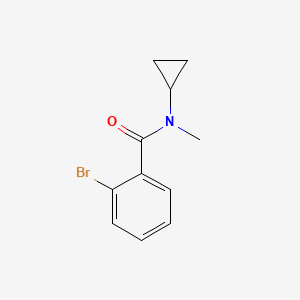
2-bromo-N-cyclopropyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-cyclopropyl-N-methylbenzamide is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropyl and a methyl group, and the benzene ring is substituted with a bromine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-N-methylbenzamide typically involves the bromination of N-cyclopropyl-N-methylbenzamide. One common method is to react N-cyclopropyl-N-methylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yields. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions
2-Bromo-N-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield 2-hydroxy-N-cyclopropyl-N-methylbenzamide.
Oxidation: Oxidation may lead to the formation of 2-bromo-N-cyclopropyl-N-methylbenzoic acid.
Reduction: Reduction can produce 2-bromo-N-cyclopropyl-N-methylbenzylamine.
Hydrolysis: Hydrolysis results in the formation of 2-bromobenzoic acid and N-cyclopropyl-N-methylamine.
科学的研究の応用
2-Bromo-N-cyclopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-bromo-N-cyclopropyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-Cyclopropyl-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-N,N-dimethylbenzamide: Contains two methyl groups instead of a cyclopropyl and a methyl group, leading to different chemical behavior.
Uniqueness
2-Bromo-N-cyclopropyl-N-methylbenzamide is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research fields. Its structure allows for specific interactions with molecular targets, which can be exploited in the development of new materials and pharmaceuticals.
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
2-bromo-N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO/c1-13(8-6-7-8)11(14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
XYODVUCQZHHESG-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


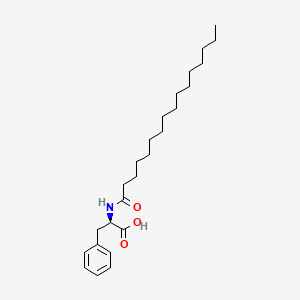
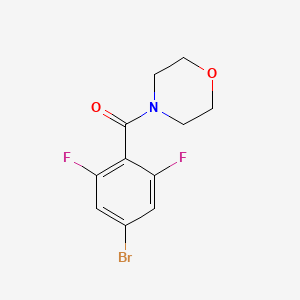

![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
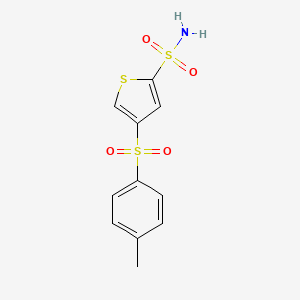
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
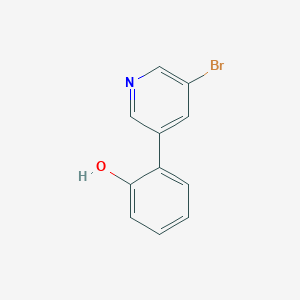




![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
